![molecular formula C14H18O5 B2971641 Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside CAS No. 65530-28-1](/img/structure/B2971641.png)
Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside
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Overview
Description
“Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside” is a protected form of methyl-a-D-glucopyranoside by a benzylidene group . In this form, the alcohol functions 4 and 6 of the sugar are protected, allowing chemical reactions to be carried out on other parts of the molecule . This compound has shown significant capabilities in thwarting malignant cell proliferation, heralding a new era in cancer therapy .
Synthesis Analysis
The synthesis of “this compound” involves the use of various chemicals such as Benzaldehyde dimethyl acetal, Methyl α-D-glucopyranoside, N-Bromosuccinimide, p-Toluenesulfonic acid monohydrate, and others . The product purification is achieved by simple precipitation without the need for chromatographic separation .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 282.29 . It has an optical activity of [α]19/D +113.1°, c = 1 in chloroform . Its melting point is 164-165 °C (lit.) . It is soluble in water, acetone, benzene, and ethyl ether .Mechanism of Action
Target of Action
Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is a complex compound that has been identified as an important intermediate in the preparation of various sugars . .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of different sugars .
Biochemical Pathways
The compound is involved in the synthesis of different sugars, indicating its role in carbohydrate chemistry . It’s used as a chiral building block and an important intermediate in the preparation of different sugars . .
Result of Action
The compound is noted for its potential in biomedical applications, particularly in combating various ailments . It’s suggested to have capabilities in thwarting malignant cell proliferation
Advantages and Limitations for Lab Experiments
The main advantage of using Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside as a starting material for the synthesis of glycosides is its high reactivity. It can react with a wide range of acceptor molecules to form glycosides. However, its main limitation is its high cost. It is an expensive compound that can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside in scientific research. One direction is the synthesis of new glycosides with improved biological activities. Another direction is the development of new synthetic methods for the preparation of this compound. This can lead to more efficient and cost-effective synthesis of glycosides. Finally, the study of the mechanism of action of this compound can lead to a better understanding of the glycosylation process and its role in biological systems.
Conclusion:
This compound is an important compound that is widely used in scientific research as a starting material for the synthesis of glycosides. Its high reactivity and versatility make it a valuable tool for the development of new drugs and the study of biological processes. Although it has no known biochemical or physiological effects, its use in scientific research has the potential to lead to significant advances in the field.
Synthesis Methods
The synthesis of Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside involves the reaction between benzaldehyde and methyl 3-deoxy-3-iodo-a-D-glucopyranoside in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism to give the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is widely used in scientific research as a starting material for the synthesis of various glycosides. Glycosides are important molecules that play a crucial role in many biological processes such as cell-cell recognition, signal transduction, and immune response. By synthesizing different glycosides using this compound as a starting material, scientists can study their biological activities and develop new drugs for the treatment of various diseases.
Safety and Hazards
properties
IUPAC Name |
(4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3/t10-,11+,12-,13?,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFFREHBBCJPJB-HLYYOIJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H](C[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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